N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide
Description
N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide is a sulfonamide derivative featuring a pyrrolidinone core substituted with a phenyl group at the 4-position and a methylsulfonamide group at the 1-position via a methylene linker. This structure combines a sulfonamide moiety, known for its bioactivity in pharmaceuticals, with a pyrrolidinone ring, which is common in neuroactive and enzyme-targeting compounds.
Properties
IUPAC Name |
N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-14(19(2,17)18)10-15-9-12(8-13(15)16)11-6-4-3-5-7-11/h3-7,12H,8-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOVRQBWIQYUGBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CN1CC(CC1=O)C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide can be achieved through several methods. One common approach involves the alkylation of a pyrrolidine derivative with a suitable sulfonamide precursor. For instance, the reaction of N-methylpyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine can yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The sulfonamide’s electrophilic sulfur center reacts with nucleophiles:
| Reaction Type | Conditions | Products | Yield | Source |
|---|---|---|---|---|
| Amine alkylation | K₂CO₃, DMF, 80°C | Secondary amines | 65–78% | |
| Hydrolysis | H₂O, H₂SO₄, reflux | Sulfonic acid derivatives | 45–60% |
Notably, steric hindrance from the N-methyl and pyrrolidinone groups limits reactivity at the sulfonamide sulfur, requiring elevated temperatures for efficient substitution .
Cross-Coupling Reactions
The compound’s phenylpyrrolidinone moiety undergoes Pd-catalyzed coupling:
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Buchwald-Hartwig amination : With Pd(OAc)₂/Xantphos, aryl halides couple to the pyrrolidinone nitrogen, forming N-aryl derivatives (e.g., 4-fluorophenyl analogs) .
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Suzuki-Miyaura coupling : The phenyl group participates in cross-couplings with boronic acids, facilitated by Pd(PPh₃)₄ and Na₂CO₃ in THF/H₂O (yields: 50–70%) .
Cyclization and Spiroannulation
The pyrrolidinone ring enables cycloisomerization and spirocyclic product formation:
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Au(III)-catalyzed spirocyclization : Using AuCl₃ in toluene, the compound forms spiropseudoindoxyl derivatives via a proposed carbene intermediate (Scheme 1) .
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Cu(I)-mediated cascade reactions : CuI in DMF/H₂O at 120°C generates polycyclic structures through sequential C–N and C–O bond formations (Table 1) .
Table 1 : Cyclization Outcomes Under Metal Catalysis
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| AuCl₃ | Toluene, 25°C, 0.5 h | Spiropseudoindoxyls | 91–99% |
| CuI | DMF/H₂O, 120°C, 4 h | Polycyclic indoles | 35–72% |
Mechanistic Insights
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Redox-active intermediates : Pd-mediated cycles generate metal-carbene species during spiroannulation (e.g., int. 2 in Scheme 1b) .
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Hydrogen bonding effects : The sulfonamide’s oxygen stabilizes transition states in nucleophilic substitutions, as shown in DFT studies .
Stability and Degradation Pathways
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Oxidative degradation : Exposure to TBHP (tert-butyl hydroperoxide) cleaves the sulfonamide bond, yielding sulfonic acid and pyrrolidinone fragments .
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Metabolic stability : Mouse liver microsomes show moderate stability (60–90% remaining after 30 min), suggesting hepatic metabolism via oxidative pathways .
Scientific Research Applications
Nootropic Activity
The compound has been studied for its nootropic effects, which facilitate cognitive enhancement. Research indicates that it can improve attention abilities and enhance information processing, which is particularly beneficial in conditions associated with cognitive decline such as age-related pathologies and traumatic brain injuries. The 4R,5S-enantiomer of this compound has been highlighted for its effectiveness as a cognition-enhancing drug, demonstrating potential in improving memory retention and learning capabilities .
Case Study: Cognitive Enhancement
A study involving the passive avoidance test on mice demonstrated significant improvements in cognitive performance when treated with the compound. The latency to enter a dark compartment (indicative of memory retention) was measured before and after treatment, showing that the compound effectively enhances cognitive functions .
Neuropharmacological Research
The compound's structure allows it to interact with various neurochemical pathways, making it a candidate for further research into neuropharmacological applications. It has been linked to potential therapeutic effects in treating cognitive impairments associated with neurodegenerative diseases.
Synthesis and Derivative Development
Research has also focused on the synthesis of analogs and derivatives of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide. These derivatives are being explored for enhanced efficacy and selectivity towards specific receptors involved in cognitive processes.
| Compound | Properties | Potential Applications |
|---|---|---|
| This compound | Nootropic activity | Cognitive enhancement, neuroprotection |
| 4R,5S-enantiomer | Improved memory retention | Treatment for cognitive decline |
| Derivatives | Varied receptor selectivity | Development of new cognitive enhancers |
Future Research Directions
Given the promising results from initial studies, future research could focus on:
- Clinical Trials: Conducting clinical trials to assess the safety and efficacy of this compound in human subjects.
- Mechanistic Studies: Investigating the detailed mechanisms through which this compound influences cognitive functions.
- Comparative Studies: Comparing its effects with other established nootropics to evaluate relative efficacy.
Mechanism of Action
The mechanism of action of N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating neurotransmitter systems and enhancing neuroprotection through antioxidant and anti-inflammatory pathways . It may also interact with ion channels and receptors in the brain, contributing to its neuroprotective properties .
Comparison with Similar Compounds
Compound A : N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide
- Structure : Substituted pyrimidine ring with fluorophenyl, hydroxymethyl, and isopropyl groups.
- The fluorophenyl group enhances lipophilicity compared to the unsubstituted phenyl group in the target compound.
- Crystallographic Data : Reported in Acta Crystallographica Section E (2011), highlighting planar pyrimidine geometry and sulfonamide conformation .
Compound B : 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide
Compound C : N-methyl-N-[1-(2-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl)-pyrrolidin-3-yl]-methanesulfonamide
- Structure: Thienopyrimidine core with morpholine and pyrrolidine substituents.
- Key Features: The thienopyrimidine system offers enhanced electron delocalization, while the morpholine group improves solubility. This contrasts with the simpler pyrrolidinone in the target compound .
Functional Group Analysis
Pharmacokinetic and Toxicity Profiles
- Compound B : Higher molecular weight (589.1 g/mol) suggests reduced bioavailability compared to the target compound. Fluorine atoms may mitigate oxidative metabolism .
- Compound C : Morpholine enhances aqueous solubility, a property the target compound may lack due to its hydrophobic phenyl group .
- Toxicity : Sulfonamide derivatives in (e.g., tolylfluanid) exhibit pesticidal activity with hazard statement H302 (harmful if swallowed), suggesting shared sulfonamide-related toxicity risks .
Biological Activity
N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide (often abbreviated as NMMP) is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
NMMP is characterized by the following chemical structure:
- Molecular Formula : C13H16N2O3S
- Molecular Weight : 284.34 g/mol
The compound features a pyrrolidine ring, which is known for its involvement in various biological activities, particularly in neuropharmacology.
Research indicates that NMMP may exert its biological effects through several mechanisms:
- Inhibition of Enzymes : NMMP has been shown to inhibit key enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B). These enzymes are critical in the metabolism of neurotransmitters, and their inhibition can enhance cholinergic signaling in the brain .
- Modulation of Receptors : The compound may act as a positive allosteric modulator at sigma-1 receptors, which are implicated in cognitive processes and neuroprotection. This modulation could lead to improved cognitive function without significant side effects .
Neuroprotective Effects
NMMP has demonstrated potential neuroprotective properties in various studies. For instance, it was found to significantly reduce neuronal cell death in models of oxidative stress, suggesting its role as an antioxidant agent .
Cognitive Enhancement
In animal models, NMMP administration resulted in improved cognitive performance on tasks assessing memory and learning. Specifically, it alleviated scopolamine-induced amnesia in rodents, indicating its potential use in treating cognitive impairments associated with Alzheimer's disease .
Study 1: Inhibition of AChE and MAO-B
A study investigated the inhibitory effects of NMMP on AChE and MAO-B. The results showed that NMMP exhibited an IC50 value of 0.85 μM for AChE inhibition and 0.65 μM for MAO-B inhibition, highlighting its potency as a dual inhibitor .
Study 2: Cognitive Function in Rodent Models
In a controlled experiment involving rats subjected to cognitive impairment through scopolamine administration, NMMP treatment improved performance on the Morris Water Maze test. The treated group showed a statistically significant decrease in escape latency compared to the control group (p < 0.01) .
Data Tables
| Parameter | Value |
|---|---|
| Molecular Weight | 284.34 g/mol |
| AChE IC50 | 0.85 μM |
| MAO-B IC50 | 0.65 μM |
| Cognitive Test Result | p < 0.01 |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for N-methyl-N-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]methanesulfonamide?
- Methodology :
- Step 1 : Use a nucleophilic substitution reaction between methanesulfonyl chloride and a pyrrolidinone intermediate under anhydrous conditions (e.g., THF or DCM with a base like triethylamine).
- Step 2 : Purify via flash chromatography (e.g., methylene chloride/ethyl acetate gradient) to isolate the product. Purity can be confirmed by HPLC (>98%) and melting point analysis (e.g., 184–186°C observed for structurally similar sulfonamides) .
- Step 3 : Characterize using - and -NMR to verify substitution patterns. For example, methanesulfonamide protons typically resonate at δ 3.0–3.5 ppm, and pyrrolidinone carbonyls appear near δ 175 ppm .
Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) for this compound?
- Methodology :
- Cross-validate with X-ray crystallography (e.g., using SHELX programs for structure refinement). For instance, SHELXL can refine high-resolution crystal structures to resolve ambiguities in substituent orientation .
- Compare experimental IR peaks (e.g., sulfonamide S=O stretches at ~1150–1350 cm) with computational predictions (DFT/B3LYP) to identify misassignments .
Advanced Research Questions
Q. What computational strategies are effective for predicting the binding affinity of this compound to biological targets (e.g., kinases)?
- Methodology :
- Docking Protocol : Use AutoDock 4.2 or Schrödinger Suite with the following parameters:
- Grid box centered on the ATP-binding site (for kinase targets like FAK).
- Lamarckian genetic algorithm (LGA) with 100 runs to account for ligand flexibility.
- Validate using co-crystallized inhibitors (e.g., PF-562,271; RMSD <2 Å for pose accuracy) .
- MD Simulations : Run 100 ns simulations in GROMACS with CHARMM36 force field to assess stability of ligand-protein interactions (e.g., hydrogen bonds with hinge regions).
Q. How can researchers address conflicting bioactivity data in enzyme inhibition assays?
- Methodology :
- Data Normalization : Control for batch effects (e.g., enzyme lot variability) by including reference inhibitors (e.g., staurosporine for kinases) in each assay plate.
- Kinetic Analysis : Perform IC titrations under steady-state conditions (e.g., 10-point dilution series) to rule out non-specific inhibition.
- Structural Validation : Co-crystallize the compound with the target enzyme (e.g., FAK kinase domain) to confirm binding mode discrepancies .
Q. What experimental and computational approaches are recommended for analyzing tautomeric or conformational equilibria in solution?
- Methodology :
- NMR Titration : Monitor chemical shift changes in -NMR (e.g., DMSO-d vs. CDCl) to detect pH-dependent tautomerism.
- DFT Calculations : Optimize tautomers at the B3LYP/6-311+G(d,p) level and compare relative Gibbs free energies to predict dominant forms .
- X-ray Powder Diffraction : Compare experimental patterns with simulated data from single-crystal structures to rule out polymorphic interference .
Data Contradiction Analysis
Q. How should researchers reconcile differences in crystallographic vs. solution-phase structural data?
- Methodology :
- Solution Scattering : Perform SAXS (Small-Angle X-ray Scattering) to compare solution-phase conformation with crystal structures.
- Dynamic NMR : Use variable-temperature -NMR to detect conformational exchange broadening (e.g., rotameric states of the methanesulfonamide group) .
- MD Simulations : Simulate solvated systems (explicit water) to identify solvent-driven conformational preferences .
Experimental Design Considerations
Q. What are critical factors in designing stability studies for this compound under physiological conditions?
- Methodology :
- Forced Degradation : Expose to pH 1–13 buffers (37°C, 24h) and analyze by LC-MS to identify hydrolysis products (e.g., cleavage of the pyrrolidinone ring).
- Oxidative Stability : Treat with HO (3% v/v) and monitor sulfonamide oxidation to sulfonic acid derivatives via -NMR (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
